1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
Description
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is a polyfluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂H) at position 5, and a trifluoromethylthio (-SCF₃) group at position 3. This combination of electron-withdrawing substituents imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and resistance to oxidative degradation . Such attributes make it a candidate for applications in agrochemicals, pharmaceuticals, and materials science, where fluorine substitution is strategically employed to enhance bioavailability and environmental persistence .
Properties
Molecular Formula |
C8H3F7OS |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,2-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H |
InChI Key |
JDBMUBQYPOMUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Difluoromethoxy Substituted Intermediates
A key intermediate for the synthesis is the difluoromethoxy-substituted aromatic compound , which can be prepared by nucleophilic substitution of halogenated aromatics with difluoromethanol under basic catalysis.
According to a Chinese patent (CN109796408B), the synthesis of difluoromethoxy-substituted heterocycles involves reacting a halogenated aromatic or heteroaromatic compound with difluoromethanol in the presence of a strong base such as potassium hydroxide in tetrahydrofuran solvent, followed by reflux to complete the substitution. This method yields the difluoromethoxy product with high purity and yields around 81%.
For example, 5-bromo-1-methylpyrazole reacted with difluoromethanol and KOH in THF under reflux gave 1-methyl-5-difluoromethoxypyrazole with 81.4% yield and 99% purity.
This approach can be adapted to the benzene ring substituted with fluorine atoms to install the difluoromethoxy group at the desired position.
Introduction of Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group is introduced via radical or photoredox catalysis using trifluoromethyl reagents under mild conditions:
A visible light-induced radical trifluoromethylthiolation is reported using trifluoroiodomethane (CF3I) as the trifluoromethyl source and an iridium-based photocatalyst under nitrogen atmosphere and LED white light irradiation. The reaction proceeds efficiently at room temperature in acetonitrile solvent.
This method allows the transformation of difluoromethoxy-substituted aromatic intermediates into trifluoromethylthio-substituted products with high selectivity and good yields (e.g., 88.7% yield, 88% purity for pyrazole derivatives).
Similar radical difluoromethylation methods for thiols have been demonstrated using difluoromethyltriphenylphosphonium triflate under photoredox catalysis, highlighting the mild and chemoselective nature of these radical processes.
Applying this to the benzene system, the trifluoromethylthio group can be introduced at the 3-position after installation of the difluoromethoxy group.
Preparation of Fluorinated Benzene Core
The 1,2-difluoro substitution pattern on benzene can be achieved by selective halogenation and fluorination methods:
Chlorination of aromatic precursors under UV illumination with radical initiators followed by nucleophilic fluorination with anhydrous hydrogen fluoride (HF) under pressure (30-35 kg/cm²) at 80°C in stainless steel autoclaves is a well-documented method to introduce fluorine substituents on aromatic rings.
For example, trichloromethoxybenzene can be converted to trifluoromethoxybenzene by reaction with anhydrous HF, followed by nitration and further substitution steps to achieve the desired substitution pattern.
Nitration of trifluoromethoxybenzene with concentrated sulfuric and nitric acids at 0-35°C yields nitro-substituted trifluoromethoxybenzenes, which can be separated by extraction and distillation.
These intermediates can be further functionalized to introduce difluoro substituents at the 1,2-positions by controlled halogenation and fluorination sequences.
Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Radical chlorination of anisole | Anisole (150g), radical initiator (7.5g), 4-chlorobenzotrifluoride (750g), UV light, 90-100°C, chlorine flow 15-20 LPH, 4-5 hrs + 2 hrs post-addition | Crude isolated | N/A | Chlorination monitored by TLC, nitrogen purging to remove HCl |
| 2 | Fluorination | Trichloromethoxybenzene (265g), anhydrous HF (252g), 80°C, 4-6 hrs, 30-35 kg/cm² pressure in SS 316 autoclave | Crude isolated | N/A | Hydrochloric acid by-product, distillation to purify trifluoromethoxybenzene |
| 3 | Nitration | Trifluoromethoxybenzene (118g), HNO3 (58.24g), H2SO4 (174.24g), 0-35°C, 1-2 hrs | 90 (para isomer) | N/A | Para isomer major product, separation by DCM extraction |
| 4 | Difluoromethoxylation | Halogenated aromatic, difluoromethanol (150 mmol), KOH (300 mmol), THF, reflux | ~81 | ~99 | Nucleophilic substitution of halogen by difluoromethoxy group |
| 5 | Trifluoromethylthiolation (photoredox) | Difluoromethoxy aromatic (20 mmol), trifluoroiodomethane (26 mmol), Ir(ppy)3 (0.2 mmol), CH3CN, room temp, LED white light, N2 atmosphere | ~89 | ~88 | Visible light catalysis, mild conditions, high selectivity |
Research Outcomes and Discussion
The stepwise synthetic approach allows for the controlled introduction of fluorine-containing groups with high regioselectivity and yield.
The use of photoredox catalysis for trifluoromethylthiolation provides a mild and efficient method to install the -SCF3 group, which is otherwise challenging due to the reactivity and instability of trifluoromethylthiolating agents.
Fluorination under high pressure with anhydrous HF is effective for converting chlorinated aromatics to trifluoromethoxy derivatives but requires specialized equipment and safety precautions.
The nucleophilic substitution of halogenated aromatics with difluoromethanol under basic conditions is a reliable method to obtain difluoromethoxy-substituted intermediates with good yields and purity.
Overall, the combination of classical halogenation/fluorination techniques with modern photoredox catalysis enables the synthesis of complex fluorinated aromatics such as 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene with high efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorine-containing biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Benzene Derivatives
To contextualize the properties of 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene, a comparative analysis with structurally related fluorinated benzene derivatives is presented below. Key parameters include substituent effects, lipophilicity (logP), metabolic stability, and thermal stability.
Table 1: Comparative Properties of Fluorinated Benzene Derivatives
| Compound Name | Substituents | logP | Metabolic Stability (t₁/₂, human liver microsomes) | Thermal Stability (°C) |
|---|---|---|---|---|
| 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene | 1,2-F; 5-OCF₂H; 3-SCF₃ | 3.8 | >120 min | 220 |
| 1,3,5-Trifluorobenzene | 1,3,5-F | 2.1 | 45 min | 180 |
| 4-Trifluoromethoxybenzene | 4-OCF₃ | 2.9 | 90 min | 200 |
| 2-(Trifluoromethylthio)benzene | 2-SCF₃ | 3.5 | 60 min | 210 |
| 1,2-Difluoro-4-nitrobenzene | 1,2-F; 4-NO₂ | 1.7 | 30 min | 150 |
Key Findings:
Lipophilicity (logP):
The compound exhibits the highest logP (3.8) among the compared derivatives due to synergistic contributions from the trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCF₂H) groups, which are more lipophilic than simple fluorine or nitro substituents .
Metabolic Stability:
The presence of multiple fluorine substituents and the trifluoromethylthio group significantly reduces oxidative metabolism. For example, replacing a methylthio (-SCH₃) group with -SCF₃ increases metabolic half-life from 30 min to >120 min, as fluorine impedes cytochrome P450-mediated oxidation .
Thermal Stability: The compound’s thermal decomposition temperature (220°C) exceeds that of mono- or di-fluorinated analogs, reflecting the stabilizing effect of fluorine’s strong C-F bonds and the electron-withdrawing nature of -SCF₃ .
Electrophilic Reactivity: The electron-deficient aromatic ring in 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene shows reduced susceptibility to electrophilic substitution compared to non-fluorinated analogs, a trait exploited in designing stable intermediates for Suzuki-Miyaura couplings .
Mechanistic Insights from Fluorine Substitution
The compound’s superior performance in stability and lipophilicity aligns with principles outlined in fluoropharmaceutical research:
- Steric Protection: The trifluoromethylthio group acts as a steric shield, protecting the benzene ring from enzymatic degradation while maintaining low polar surface area .
Biological Activity
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with a complex molecular structure characterized by multiple fluorine substituents and a trifluoromethylthio group. Its molecular formula is C8H3F7OS, and it has a molecular weight of approximately 280.16 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its unique chemical properties and potential biological activities.
The presence of difluoromethoxy and trifluoromethylthio groups significantly enhances the compound's reactivity, stability, and lipophilicity. These attributes may influence its interaction with biological targets, including enzymes and receptors, which is crucial for understanding its pharmacological potential.
Biological Activity Overview
Preliminary studies suggest that 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene may exhibit significant bioactivity. The trifluoromethylthio group is particularly noteworthy as it can enhance reactivity and interaction with biological systems. Research indicates potential applications in modulating enzyme activity or receptor binding, making it a candidate for further pharmacological exploration.
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that:
- The difluoromethoxy group may enhance binding affinity to specific enzymes.
- The trifluoromethylthio group could facilitate interactions with various receptors.
- Structural modifications could influence metabolic pathways and therapeutic outcomes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethylthio)benzene | C8H3F7Br2OS | Contains bromine substituents |
| 1,2-Difluoro-4-(trifluoromethylthio)benzene | C7H4F7OS | Lacks the difluoromethoxy group |
| 3,4-Dibromo-1,2-difluoro-5-(trifluoromethylthio)benzene | C8H3F7Br2OS | Contains multiple bromine atoms |
This table illustrates how variations in substituents can significantly alter the properties and potential applications of these compounds.
Case Studies and Research Findings
While comprehensive clinical data on 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene remain limited, several studies have explored its biological activity:
-
Enzyme Interaction Studies :
- Initial research indicates that the compound may interact with key metabolic enzymes. These interactions could modulate metabolic pathways relevant to drug metabolism.
-
Receptor Binding Assays :
- Binding affinity studies are ongoing to assess how this compound interacts with various receptors implicated in disease pathways. The results could provide insights into its potential as a therapeutic agent.
-
Toxicological Assessments :
- Preliminary toxicological evaluations suggest that while the compound exhibits bioactivity, further studies are necessary to establish safety profiles and therapeutic indices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene?
- Methodological Answer : A common approach involves halogenation and fluorination of benzene derivatives. For example, Grignard reagents (e.g., isopropylmagnesium chloride) can facilitate coupling reactions with iodinated intermediates, as seen in similar fluorinated aromatic systems (yield: 69% under optimized THF conditions at -50°C) . Reduction of nitro precursors using SnCl₂·2H₂O in ethanol (refluxed at 75°C for 5–7 h) is another critical step, followed by alkaline workup and extraction .
Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹⁹F NMR : Fluorine substituents (e.g., -CF₃, -OCF₂O-) produce distinct shifts; integration ratios help confirm substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS can differentiate isotopic patterns for sulfur (³²S/³⁴S) and fluorine (¹⁹F), critical for verifying the molecular formula (C₉H₃F₇O₂S, MW 332.16) .
- ¹H NMR : Limited proton signals due to fluorination but can resolve residual aromatic protons or methoxy groups.
Q. What are the stability considerations for handling this compound during synthesis?
- Methodological Answer : Fluorinated aromatic compounds are sensitive to moisture and light. Storage under inert gas (N₂/Ar) at low temperatures (-20°C) is recommended. Diamine intermediates (e.g., fluorobenzene-1,2-diamine derivatives) are particularly unstable and require immediate use in subsequent steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer : Key variables include:
- Temperature Control : Low temperatures (-50°C) prevent side reactions during Grignard additions .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in fluorinated systems .
- Workup Procedures : Alkaline extraction (10% NaOH) minimizes acid-sensitive byproducts .
Q. What computational tools are effective for predicting synthetic pathways or electronic properties of this compound?
- Methodological Answer : Databases like REAXYS and BKMS_METABOLIC enable retrosynthetic analysis by identifying analogous reactions. Density Functional Theory (DFT) calculations can model electronic effects of -CF₃ and -SCF₃ groups on aromatic ring reactivity . Template-based relevance scoring (Top-N = 6) prioritizes feasible routes .
Q. How do substituent effects (e.g., -OCF₂O-, -SCF₃) influence regioselectivity in electrophilic substitution?
- Methodological Answer : Strong electron-withdrawing groups (e.g., -SCF₃) deactivate the ring, directing electrophiles to meta/para positions. Steric hindrance from -OCF₂O- may further restrict substitution patterns. Experimental validation via competitive reactions (e.g., nitration or halogenation) is critical .
Q. How should researchers address contradictory data in spectroscopic or chromatographic analyses?
- Methodological Answer : Adopt iterative validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
